![molecular formula C10H8BrNO3 B1470101 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1539612-09-3](/img/structure/B1470101.png)
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
1-(5-Bromofuran-2-yl)methyl-1H-pyrrole-2-carboxylic acid, commonly referred to as 5-bromopyrrole-2-carboxylic acid (5-BPCA), is an organic compound that is widely used in a variety of scientific research applications. 5-BPCA is a versatile compound that is used as a starting material in the synthesis of other compounds, and it has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various drugs.
Applications De Recherche Scientifique
-
Biomedical Research
- Summary of Application : Porphyrin-based metal–organic frameworks (MOFs) that utilize porphyrin molecules as organic ligands have gained attention from researchers due to their excellent results as photosensitizers in tumor photodynamic therapy (PDT) .
- Methods of Application : Active delivery of nanomaterials via targeted molecules for tumor therapy has demonstrated greater accumulation, lower drug doses, higher therapeutic efficacy, and reduced side effects relative to passive targeting .
- Results or Outcomes : This approach has shown promise and potential for other tumor therapeutic approaches due to their tunable size and pore size, excellent porosity, and ultra-high specific surface area .
-
Fire-Safe Polymeric Materials
- Summary of Application : Advances in the design and preparation of novel flame retardants for use in fire-safe polymeric materials .
- Methods of Application : The developments that have occurred in creating flame-retardant polymeric materials can be roughly divided into four stages .
- Results or Outcomes : The latest generation of flame-retardant polymers, also known as fire-safe polymer technology, not only achieves a UL-94 V-0 rating but also possesses a low heat release rate and low toxic smoke emissions .
-
Advanced Functional Nanomaterials for Energy and Environment Applications
- Summary of Application : Hybrid nanomaterials contain two or more different components, typically inorganic and organic components which are brought together by specific interactions . These new enhanced properties have stirred the interest of both academy and industry towards energy, environment, and health applications .
- Methods of Application : The nanocomposite and nanofibers materials can provide solutions in numerous applications, such as fuel cells, batteries, sensors and bio-sensors, building materials, gas separation and storage processes .
- Results or Outcomes : The development of electrode materials with large specific surface area, high conductivity, high specific capacitance, and low resistance can increase enhancing its performance .
-
Applications of Silica-Based Nanoparticles
- Summary of Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application : These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications . A lack of reviews that summarizes the fabrications of such nanomaterials and their different applications in the same work has been observed in the literature .
- Results or Outcomes : Therefore, in this work, we will discuss the recent signs of progress in the fabrication of functionalized silica nanoparticles and their attractive applications that have been extensively highlighted (advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment) .
-
Emerging Applications of Nanotechnology in Healthcare and Medicine
- Summary of Application : Knowing the beneficial aspects of nanomedicine, scientists are trying to harness the applications of nanotechnology in diagnosis, treatment, and prevention of diseases .
- Methods of Application : There are also potential uses in designing medical tools and processes for the new generation of medical scientists .
- Results or Outcomes : Nanotechnology is showing successful and beneficial uses in the fields of diagnostics, disease treatment, regenerative medicine, gene therapy, dentistry, oncology, aesthetics industry, drug delivery, and therapeutics .
Propriétés
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-4-3-7(15-9)6-12-5-1-2-8(12)10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBYGRZXSYQXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



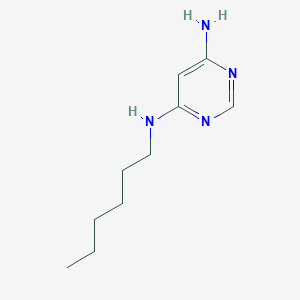
![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)
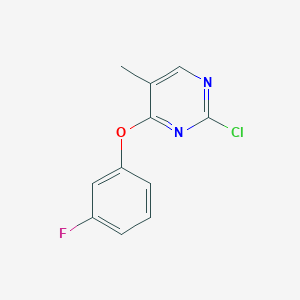
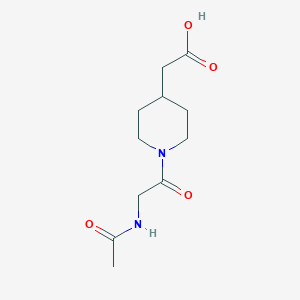
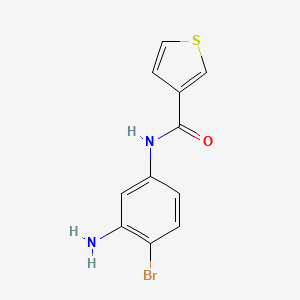
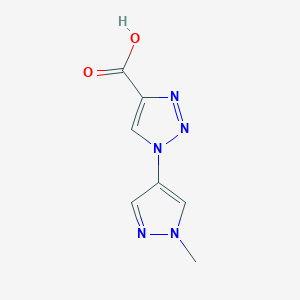
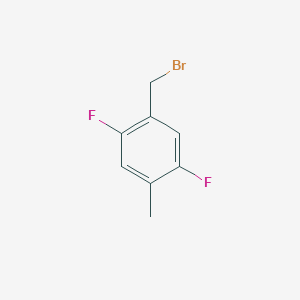
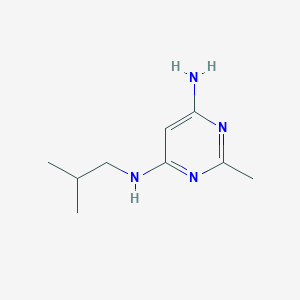
![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)
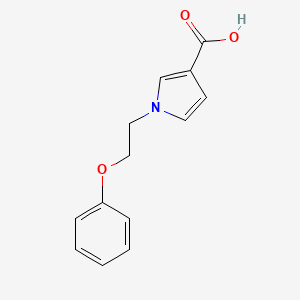
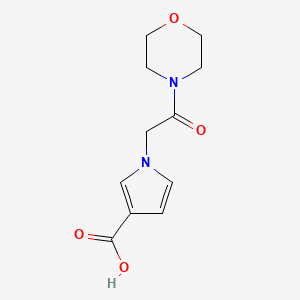
![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)